molecular formula C27H38N2O3S B3982648 N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide

N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide

Cat. No. B3982648
M. Wt: 470.7 g/mol
InChI Key: QCJDJAYMGZOLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide group, which is often found in various pharmaceutical drugs due to its bioactive properties . The compound also includes a dicyclohexylamino group and a hydroxypropyl group attached to the nitrogen atom.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the dicyclohexylamine through the catalytic hydrogenation of aniline . The resulting dicyclohexylamine could then be reacted with a suitable hydroxypropyl derivative to form the “N-[3-(dicyclohexylamino)-2-hydroxypropyl]” part of the molecule. The final step would likely involve a reaction with phenylbenzenesulfonyl chloride to attach the benzenesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic and acyclic components. The dicyclohexylamino group would contribute two cyclohexane rings, while the phenyl group in the benzenesulfonamide would contribute a benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzenesulfonamide and hydroxypropyl groups. The benzenesulfonamide group could potentially undergo substitution reactions, while the hydroxypropyl group could participate in reactions typical of alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the benzenesulfonamide group could potentially make the compound somewhat polar, affecting its solubility in various solvents .

properties

IUPAC Name

N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O3S/c30-26(21-28(23-13-5-1-6-14-23)24-15-7-2-8-16-24)22-29(25-17-9-3-10-18-25)33(31,32)27-19-11-4-12-20-27/h3-4,9-12,17-20,23-24,26,30H,1-2,5-8,13-16,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJDJAYMGZOLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide
Reactant of Route 4
N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide
Reactant of Route 5
N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide
Reactant of Route 6
N-[3-(dicyclohexylamino)-2-hydroxypropyl]-N-phenylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.